4-(4-苯基-1,3-噻唑-2-基)哌啶二盐酸盐

描述

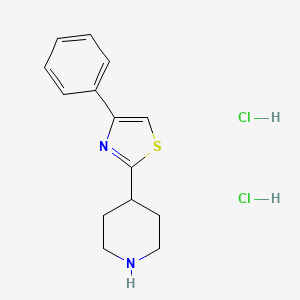

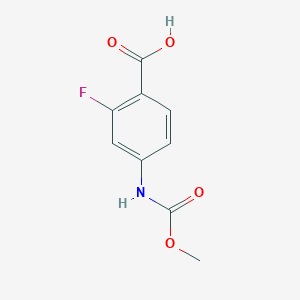

“4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2S . It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .科学研究应用

抗心律失常活性

与4-(4-苯基-1,3-噻唑-2-基)哌啶二盐酸盐相关的化合物已被研究其抗心律失常活性。Abdel‐Aziz等人(2009年)的研究合成了1,3-噻唑衍生物,并发现一些新合成化合物中存在显著的抗心律失常活性(Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M., 2009)。

Na+/K(+)-ATP酶和Ras癌基因活性的抑制

Lefranc等人(2013年)评估了噻唑对各种人类癌细胞系的生长抑制活性。他们发现包括4-溴-2-(哌啶-1-基)噻唑-5-基-苯甲酮在内的某些化合物显著抑制Na+/K(+)-ATP酶和Ras癌基因活性,这对癌症治疗具有相关性(Lefranc, F., Xu, Z., Burth, P., et al., 2013)。

抗菌活性

Merugu等人(2010年)对含哌啶基的嘧啶亚胺和噻唑烷酮进行了研究,这些化合物在结构上与4-(4-苯基-1,3-噻唑-2-基)哌啶二盐酸盐相关,展示了显著的抗菌活性。这突显了在对抗细菌感染中的潜在应用(Merugu, R. C., Ramesh, D., & Sreenivasulu, B., 2010)。

抗结核活性

Jeankumar等人(2013年)的研究集中在噻唑-氨基哌啶杂合物上,显示出显著的抗结核活性。这表明在开发治疗结核病的新方法中具有潜在用途(Jeankumar, V. U., Renuka, J., Santosh, P., et al., 2013)。

抗癌评估

Turov(2020年)研究了多官能基取代的1,3-噻唑的抗癌活性。在1,3-噻唑环的C2位置具有哌嗪取代基的某些化合物对各种癌细胞系显示出有希望的结果(Turov, K., 2020)。

抗微生物药剂

Venkatesan和Maruthavanan(2012年)合成了新的噻唑基香豆素及其衍生物,展示了强效的抗微生物活性。这表明在开发新的抗微生物药剂方面具有潜在应用(Venkatesan, P., & Maruthavanan, T., 2012)。

杀虫活性

Ding等人(2019年)设计并合成了具有显著杀虫活性的新哌啶噻唑化合物,暗示在害虫控制中具有潜在用途(Ding, C., Pan, Y., Yin, X., et al., 2019)。

属性

IUPAC Name |

4-phenyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBVVECHUDKEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)